![molecular formula C8H3ClN2S B2880984 6-Chlorobenzo[d]thiazole-2-carbonitrile CAS No. 26649-59-2](/img/structure/B2880984.png)

6-Chlorobenzo[d]thiazole-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of “6-Chlorobenzo[d]thiazole-2-carbonitrile” involves several steps. In one method, 6-Chlorobenzo[d]thiazol-2-amine and cuprous cyanide were added to acetonitrile, followed by the addition of isoamyl nitrite. The reaction was carried out at 60°C for 3 hours. After the reaction was cooled to room temperature, it was filtered and the filter cake was washed with ethyl acetate .

Molecular Structure Analysis

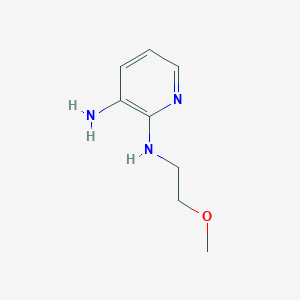

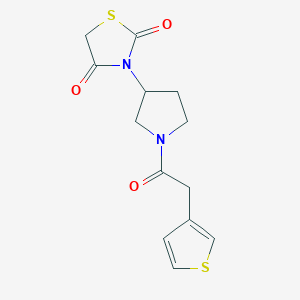

The molecular structure of “6-Chlorobenzo[d]thiazole-2-carbonitrile” consists of a benzothiazole ring, which is a bicyclic compound made up of benzene and thiazole rings, substituted with a chlorine atom at the 6th position and a carbonitrile group at the 2nd position.

Chemical Reactions Analysis

The compound “6-Chlorobenzo[d]thiazole-2-carbonitrile” can undergo several chemical reactions. For instance, it can react with potassium carbonate in methanol at room temperature for 16 hours to produce methyl 6-chlorobenzo[d]thiazole-2-carboxylate .

Scientific Research Applications

Antimicrobial and Antibacterial Activities

6-Chlorobenzo[d]thiazole-2-carbonitrile and its derivatives exhibit significant antimicrobial and antibacterial properties. For instance, thiazole derivatives have been synthesized and tested for their antimicrobial activities. One study reported the synthesis of novel thiazole derivatives incorporating a pyridine moiety, which showed good antibacterial and antifungal activities (Khidre & Radini, 2021). Similarly, another research synthesized 2-(5-Chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives, which were found to possess moderate to excellent antimicrobial activity against various strains including Escherichia coli and Staphylococcus aureus (B'Bhatt & Sharma, 2017).

Antitumor Activity

Several compounds derived from 6-Chlorobenzo[d]thiazole-2-carbonitrile have been evaluated for their potential antitumor activities. For example, thiazole derivatives obtained from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile were studied for their cytotoxicity effects against various cancer cell lines, showing promising results in inhibiting the growth of certain cancer cells (Mohareb, Abdallah, & Ahmed, 2017).

Synthesis of Novel Compounds

The versatility of 6-Chlorobenzo[d]thiazole-2-carbonitrile as a precursor for synthesizing a variety of novel compounds is notable. Researchers have used it to synthesize new heterocyclic compounds with potential biological activities. For example, a study demonstrated the synthesis of 5-Amino-2-Oxo-7-Aryl-3,7-Dihydro-2H-Pyrano[2,3-d]Thiazole-6-Carbonitriles, which were synthesized under ultrasound irradiation conditions and showed potential antimicrobial activity (Poor Heravi, Hemmati, Nami, & Khalilzadeh, 2020).

Corrosion Inhibition

Some derivatives of 6-Chlorobenzo[d]thiazole-2-carbonitrile have been found effective as corrosion inhibitors. A study on the corrosion inhibition performance of pyranopyrazole derivatives for mild steel in HCl solution showed significant inhibition efficiency, suggesting its potential use in corrosion prevention (Yadav, Gope, Kumari, & Yadav, 2016).

Mechanism of Action

Target of Action

The primary target of 6-Chlorobenzo[d]thiazole-2-carbonitrile is the cyclo-oxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The affected pathway is the arachidonic acid pathway, which leads to the production of prostaglandins and leukotrienes . The inhibition of COX enzymes disrupts this pathway, reducing the production of these inflammatory mediators .

Result of Action

The molecular and cellular effects of 6-Chlorobenzo[d]thiazole-2-carbonitrile’s action would be a reduction in the levels of prostaglandins and leukotrienes . This would result in decreased inflammation and pain at the cellular level .

Safety and Hazards

Future Directions

While specific future directions for “6-Chlorobenzo[d]thiazole-2-carbonitrile” are not mentioned in the search results, compounds with similar structures are being studied for their potential as antimicrobial agents . These studies are focused on developing new drugs that inhibit quorum sensing in bacteria, which could lead to treatments that are less likely to result in bacterial resistance .

properties

IUPAC Name |

6-chloro-1,3-benzothiazole-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClN2S/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUMVSECOWZNUAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)SC(=N2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chlorobenzo[d]thiazole-2-carbonitrile | |

CAS RN |

26649-59-2 |

Source

|

| Record name | 2-Cyano-6-chlorobenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2880904.png)

![3-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid](/img/structure/B2880905.png)

![1-methyl-3-(2-oxo-2-phenylethyl)-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2880906.png)

![N-{[1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B2880907.png)

![Tert-butyl 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2880910.png)

![8-(3,4-dimethylphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2880911.png)

![1-((2-amino-2-oxoethyl)thio)-N-cyclopentyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2880920.png)

![8-(1,3,4-Thiadiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2880921.png)